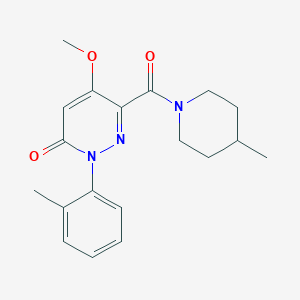
5-methoxy-2-(2-methylphenyl)-6-(4-methylpiperidine-1-carbonyl)-2,3-dihydropyridazin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-methoxy-2-(2-methylphenyl)-6-(4-methylpiperidine-1-carbonyl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C19H23N3O3 and its molecular weight is 341.411. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-Methoxy-2-(2-methylphenyl)-6-(4-methylpiperidine-1-carbonyl)-2,3-dihydropyridazin-3-one is a synthetic compound with potential pharmacological applications. Its molecular formula is C19H23N3O3 and it has been studied for various biological activities, including its effects on neurotransmitter systems and potential therapeutic uses in neurodegenerative diseases.
- IUPAC Name : 5-methoxy-2-(2-methylphenyl)-6-(4-methylpiperidine-1-carbonyl)pyridazin-3-one
- Molecular Weight : 341.411 g/mol
- Purity : Typically around 95%.
The biological activity of this compound appears to be linked to its interaction with various neurotransmitter receptors, particularly metabotropic glutamate receptors (mGluRs). These receptors play crucial roles in synaptic transmission and plasticity, which are vital for cognitive functions and the modulation of mood.
Pharmacological Effects
- Neuroprotective Activity : Preliminary studies suggest that the compound may exhibit neuroprotective properties by modulating glutamate signaling pathways, which could be beneficial in conditions like Alzheimer's disease and other neurodegenerative disorders.
- Anticonvulsant Properties : Research indicates that compounds similar to this one have been evaluated for their anticonvulsant effects in animal models. For instance, certain derivatives have shown efficacy in reducing seizure activity by acting on mGluR pathways .
- Potential Antidepressant Effects : The modulation of glutamate receptors is also being investigated for its antidepressant potential, as alterations in glutamate signaling are implicated in mood disorders.
Research Findings
Several studies have focused on the synthesis and biological evaluation of related compounds, indicating a trend towards exploring their therapeutic potentials:
Case Studies
- Case Study on Neuroprotection :
- A study involving a related compound demonstrated significant neuroprotective effects against excitotoxicity in cultured neurons, attributed to its action on mGluRs.
- Anticonvulsant Activity Assessment :
- In a controlled trial using rodent models, a derivative of this compound was shown to significantly reduce seizure frequency when administered prior to induced seizures, supporting its potential use as an anticonvulsant agent.
属性
IUPAC Name |
5-methoxy-2-(2-methylphenyl)-6-(4-methylpiperidine-1-carbonyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-13-8-10-21(11-9-13)19(24)18-16(25-3)12-17(23)22(20-18)15-7-5-4-6-14(15)2/h4-7,12-13H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRPBCQWTJINSPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=NN(C(=O)C=C2OC)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














